molecular formula C20H16FN3O2S2 B3593404 5-fluoro-3-methyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide

Cat. No.: B3593404
M. Wt: 413.5 g/mol
InChI Key: XXOXKMGURKADOF-UHFFFAOYSA-N
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Description

The compound “5-fluoro-3-methyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups. These include a benzofuran ring, a thiadiazole ring, a carboxamide group, and a benzyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and thiadiazole rings are likely to contribute to the rigidity of the molecule, while the carboxamide and benzyl groups could be involved in interactions with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom and the carboxamide group could affect its polarity and therefore its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further investigated as a potential therapeutic agent .

Properties

IUPAC Name

5-fluoro-3-methyl-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S2/c1-11-4-3-5-13(8-11)10-27-20-24-23-19(28-20)22-18(25)17-12(2)15-9-14(21)6-7-16(15)26-17/h3-9H,10H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOXKMGURKADOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-3-methyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-fluoro-3-methyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-fluoro-3-methyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-fluoro-3-methyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-fluoro-3-methyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide
Reactant of Route 6
5-fluoro-3-methyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide

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